

Spectroscopic and Synthetic Profile of Ethyl 7-Methoxybenzofuran-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *ethyl 7-methoxybenzofuran-2-carboxylate*

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This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) and a detailed synthetic protocol for **ethyl 7-methoxybenzofuran-2-carboxylate**, a key intermediate in the synthesis of various biologically active molecules.

Spectroscopic Data

The structural integrity and purity of **ethyl 7-methoxybenzofuran-2-carboxylate** are confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The data presented here is compiled from various sources and predictive models to offer a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **ethyl 7-methoxybenzofuran-2-carboxylate** exhibits distinct signals corresponding to the aromatic, furan, methoxy, and ethyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Anticipated ~7.4	d	1H	H-4
Anticipated ~7.2	t	1H	H-5
Anticipated ~6.9	d	1H	H-6
Anticipated ~7.3	s	1H	H-3
4.41	q	2H	-OCH ₂ CH ₃
3.95	s	3H	-OCH ₃
1.41	t	3H	-OCH ₂ CH ₃

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
Anticipated ~160	C=O
Anticipated ~148	C-7
Anticipated ~145	C-3a
Anticipated ~129	C-5
Anticipated ~125	C-2
Anticipated ~115	C-3
Anticipated ~112	C-4
Anticipated ~109	C-6
Anticipated ~145	C-7a
61.5	-OCH ₂ CH ₃
56.0	-OCH ₃
14.5	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups in the molecule. The gas-phase IR spectrum is available through the NIST WebBook.[\[1\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3000-2850	C-H stretch	Aliphatic (methoxy, ethyl)
~1725	C=O stretch	Ester
~1620, 1580, 1480	C=C stretch	Aromatic/Furan
~1270, 1080	C-O stretch	Ether, Ester

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum is available on the NIST WebBook.[\[2\]](#)

Key Fragments:

- m/z 220 (M^+): Molecular ion peak, confirming the molecular weight of the compound.
- m/z 191: Loss of an ethyl group (- CH_2CH_3).
- m/z 175: Loss of an ethoxy group (- OCH_2CH_3).
- m/z 147: Subsequent loss of carbon monoxide (-CO) from the m/z 175 fragment.

Experimental Protocols

Synthesis of Ethyl 7-Methoxybenzofuran-2-carboxylate

A common synthetic route to **ethyl 7-methoxybenzofuran-2-carboxylate** involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with diethyl bromomalonate followed by cyclization.

Materials:

- 2-hydroxy-3-methoxybenzaldehyde
- Diethyl bromomalonate
- Anhydrous potassium carbonate (K_2CO_3)
- Anhydrous N,N-dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- A mixture of 2-hydroxy-3-methoxybenzaldehyde and anhydrous potassium carbonate in anhydrous DMF is stirred at room temperature.
- Diethyl bromomalonate is added dropwise to the suspension.
- The reaction mixture is heated and stirred for several hours.
- After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.
- The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- Purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient.

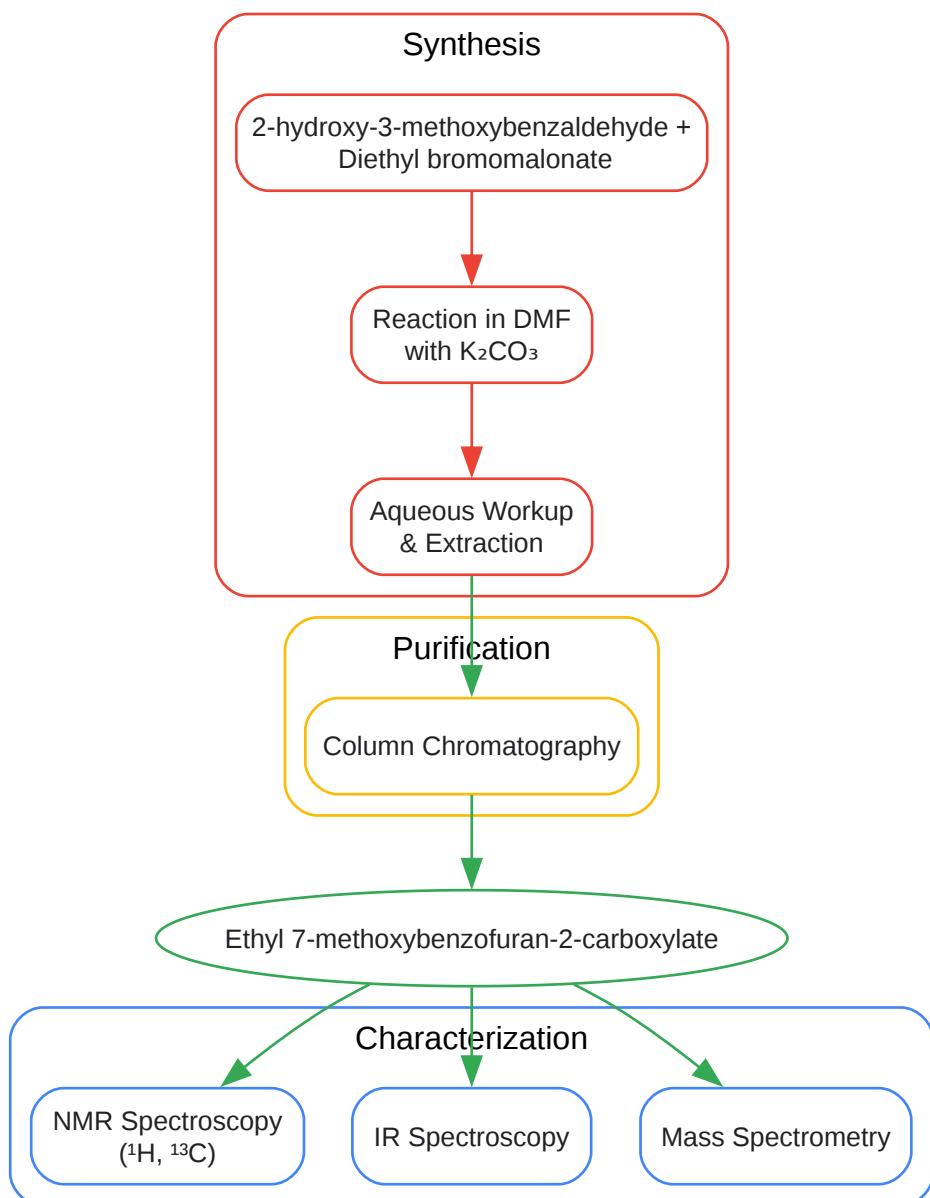
Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as the internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.
- Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer using electron ionization (EI).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **ethyl 7-methoxybenzofuran-2-carboxylate**.



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Caption: Synthesis and Characterization Workflow.

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References

- 1. 7-Methoxybenzofuran-2-carboxylic acid, ethyl ester [webbook.nist.gov]
- 2. 7-Methoxybenzofuran-2-carboxylic acid, ethyl ester [webbook.nist.gov]
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